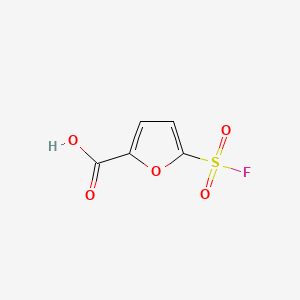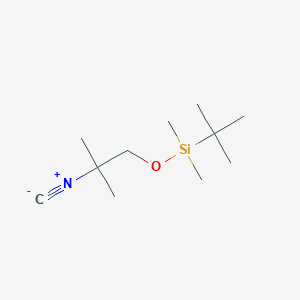
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is an organic compound with the molecular formula C11H23NOSi. It is a silane derivative characterized by the presence of an isocyano group and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds. The molecular pathways involved in these reactions are influenced by the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl(ethynyl)dimethylsilane: Similar in structure but contains an ethynyl group instead of an isocyano group.
Tert-butyl isocyanide: Contains an isocyano group but lacks the silane moiety.
Uniqueness
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is unique due to the combination of the isocyano group and the silane moiety, which imparts distinct chemical reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H23NOSi |
|---|---|
Poids moléculaire |
213.39 g/mol |
Nom IUPAC |
tert-butyl-(2-isocyano-2-methylpropoxy)-dimethylsilane |
InChI |
InChI=1S/C11H23NOSi/c1-10(2,3)14(7,8)13-9-11(4,5)12-6/h9H2,1-5,7-8H3 |
Clé InChI |
FGIZTMORZPJGGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C)(C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


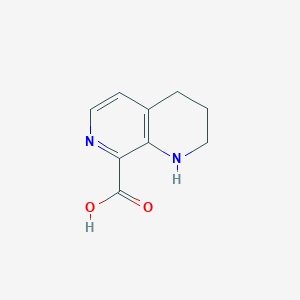

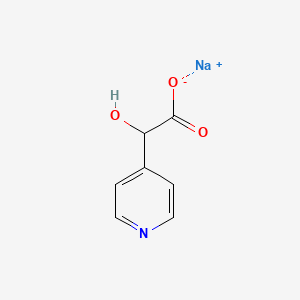
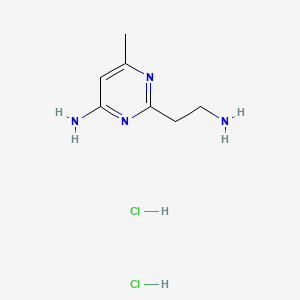

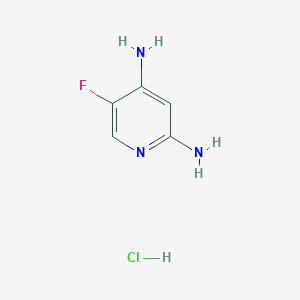
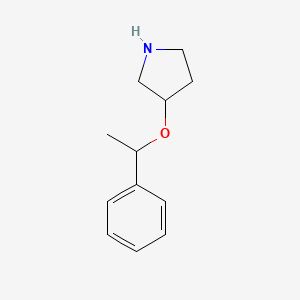
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
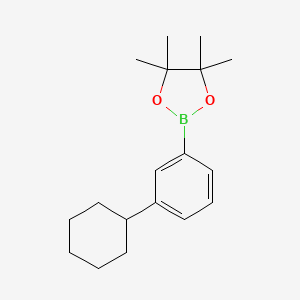


![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
